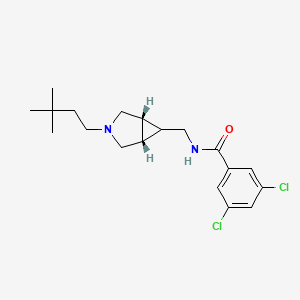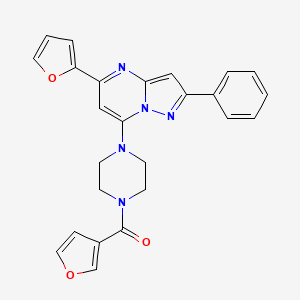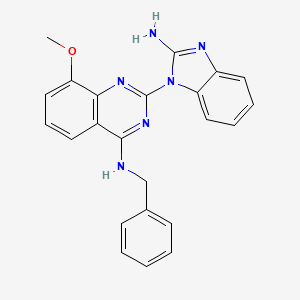
MMAF (Monomethylauristatin F)
Übersicht
Beschreibung
Monomethyl-Auristatin F ist ein synthetisches Analogon der natürlichen Verbindung Dolastatin 10. Es hat in der Krebsforschung aufgrund seiner hohen Wirksamkeit in vitro große Aufmerksamkeit erregt. Monomethyl-Auristatin F wird als zytotoxische Nutzlast in Antikörper-Wirkstoff-Konjugaten verwendet, die darauf ausgelegt sind, Krebszellen gezielt anzugreifen und abzutöten .
Wissenschaftliche Forschungsanwendungen
Monomethyl-Auristatin F hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird bei der Entwicklung neuer Syntheserouten und chemischer Modifikationen eingesetzt, um seine Wirksamkeit zu verbessern.
Biologie: Monomethyl-Auristatin F wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, insbesondere auf seine Fähigkeit, die Tubulinpolymerisation zu hemmen.
Medizin: Es ist ein Schlüsselbestandteil von Antikörper-Wirkstoff-Konjugaten, die für die gezielte Krebstherapie eingesetzt werden.
Wirkmechanismus
Monomethyl-Auristatin F ist ein Antimitotikum, das die Zellteilung hemmt, indem es die Polymerisation von Tubulin blockiert. Es wird an einen Antikörper mit hoher Affinität zu Strukturen auf Krebszellen gekoppelt, wodurch sich Monomethyl-Auristatin F in diesen Zellen anreichert. Diese gezielte Abgabe ermöglicht die selektive Abtötung von Krebszellen, während gesunde Zellen geschont werden .
Wirkmechanismus
Target of Action
Monomethylauristatin F (MMAF) primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling intracellular transport, and facilitating cell division .
Mode of Action
MMAF is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin . It is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This targeted delivery allows MMAF to exert its cytotoxic effects specifically on cancer cells, sparing healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by MMAF is the cell division process . By inhibiting tubulin polymerization, MMAF disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
MMAF exhibits high clearance and zero bioavailability when administered alone . . The antibody-drug conjugate is selectively taken up by target cells, leading to a higher concentration of MMAF in these cells . The major metabolic pathway of MMAF is demethylation .
Result of Action
The molecular effect of MMAF’s action is the disruption of microtubule dynamics , leading to cell cycle arrest . On a cellular level, this results in the death of the target cancer cells . MMAF has been shown to have potent antitumor effects when conjugated to antibodies and delivered to cancer cells .
Action Environment
The action of MMAF is influenced by the tumor microenvironment . Factors such as the expression level of the target antigen on cancer cells, the accessibility of the target cells to the antibody-drug conjugate, and the stability of the conjugate in the tumor microenvironment can all impact the efficacy of MMAF . Additionally, the development of drug resistance over time is a challenge that needs to be addressed .
Biochemische Analyse
Biochemical Properties
Monomethylauristatin F interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, a key component of the cell’s cytoskeleton . The nature of this interaction is that of a potent inhibitor binding to its target protein, thereby blocking its normal function .
Cellular Effects
Monomethylauristatin F has a profound impact on various types of cells, particularly cancer cells . It influences cell function by disrupting the cell’s cytoskeleton, which can lead to cell cycle arrest and apoptosis . This can also impact cell signaling pathways and gene expression, although the specifics can vary depending on the cell type .
Molecular Mechanism
The molecular mechanism of action of Monomethylauristatin F involves its binding to tubulin and blocking the polymerization of tubulin . This prevents the formation of microtubules, leading to cell cycle arrest and subsequent apoptosis . The binding of Monomethylauristatin F to tubulin is a key step in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monomethylauristatin F can change over time. For instance, a study found that MMAF exhibits excellent inhibition on tubulin . Over time, the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Monomethylauristatin F is involved in the metabolic pathway related to tubulin polymerization . It interacts with tubulin, a protein that is a key part of the cell’s cytoskeleton
Transport and Distribution
Monomethylauristatin F is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This suggests that the transport and distribution of Monomethylauristatin F within cells and tissues are mediated by these antibodies .
Subcellular Localization
The subcellular localization of Monomethylauristatin F is likely to be influenced by the antibodies to which it is linked . These antibodies can direct Monomethylauristatin F to specific compartments or organelles within the cell
Vorbereitungsmethoden
Monomethyl-Auristatin F kann auf verschiedenen Wegen synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von N-Boc-L-Trockengefleisch-Ammoniumaldehyd, der in Methylenchlorid gelöst und unter Stickstoffschutz mit Methylacrylat umgesetzt wird. Die Reaktion wird sieben Tage lang bei Raumtemperatur gerührt, um sie abzuschließen . Industrielle Produktionsverfahren beinhalten oft großtechnische Herstellungsmethoden, die eine hohe Ausbeute und Reinheit gewährleisten, die für klinische Anwendungen geeignet sind .
Analyse Chemischer Reaktionen
Monomethyl-Auristatin F unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern und möglicherweise seine Aktivität verändern.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur des Moleküls zu verändern, wodurch seine zytotoxischen Eigenschaften beeinflusst werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Monomethyl-Auristatin F wird oft mit anderen Auristatin-Derivaten verglichen, wie z. B. Monomethyl-Auristatin E. Während beide Verbindungen die Tubulinpolymerisation hemmen, besitzt Monomethyl-Auristatin F eine Phenylalanin-Einheit am C-Terminus, die zu seiner Membranundurchlässigkeit beiträgt. Dadurch ist Monomethyl-Auristatin F im Vergleich zu Monomethyl-Auristatin E weniger toxisch für Nicht-Zielzellen.
Ähnliche Verbindungen umfassen:
Monomethyl-Auristatin E: Ein weiteres starkes zytoxisches Mittel, das in Antikörper-Wirkstoff-Konjugaten verwendet wird.
Dolastatin 10: Die natürliche Verbindung, von der Monomethyl-Auristatin F abgeleitet ist.
Paclitaxel: Ein Naturprodukt, das in der Krebstherapie verwendet wird und ebenfalls auf Tubulin abzielt.
Die einzigartige Struktur und Eigenschaften von Monomethyl-Auristatin F machen es zu einem wertvollen Werkzeug in der gezielten Krebstherapie, das eine hohe Wirksamkeit bei reduzierten Off-Target-Effekten bietet.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNYXJJRJQHNW-DEMKXPNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031563 | |
| Record name | Monomethyl auristatin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745017-94-1 | |
| Record name | Monomethyl auristatin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOMETHYL AURISTATIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z1AI9IW5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)

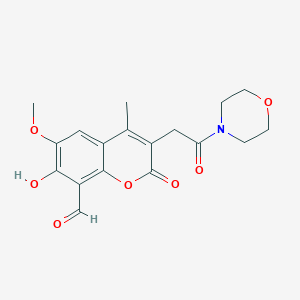
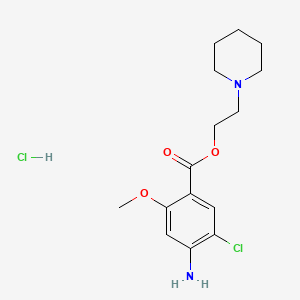
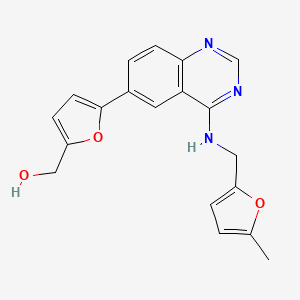

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)
